molecular formula C15H15I3N2O6 B1616824 Ethyl cartrizoate CAS No. 5714-09-0

Ethyl cartrizoate

Cat. No. B1616824
Key on ui cas rn: 5714-09-0
M. Wt: 700.00 g/mol
InChI Key: BZHSRUIDLJDTTJ-UHFFFAOYSA-N
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Patent
US05451393

Procedure details

To 175 mL of dry N,N-dimethylformamide (DMF) was added 63.6 g (0.100 mol) sodium diatrizoate and 14.7 g (0.120 mol) of ethylchloroacetate and the mixture was heated on a steam bath for 6 hr. The reaction was filtered while hot and the filtrate cooled to room temperature and diluted to 500 ml with water. The mixture was cooled and filtered and the collected solid washed with water. The solid was then dissolved in 350 ml hot DMF, filtered and added to an equal volume of water. The mixture was cooled, filtered, washed with water, and the solid dried at 100° C. overnight to afford 53.0 g (76% yield) of a white powder, mp 269.5°-270.5° C.
Name
sodium diatrizoate
Quantity
63.6 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[C:10]([I:11])=[C:9]([NH:12][C:13]([CH3:15])=[O:14])[C:8]([I:16])=[C:7]([C:17]([O-:19])=[O:18])[C:6]=1[I:20])=[O:3].[Na+].[CH2:22]([O:24][C:25](=[O:28])[CH2:26]Cl)[CH3:23]>CN(C)C=O>[CH2:22]([O:24][C:25](=[O:28])[CH2:26][O:18][C:17](=[O:19])[C:7]1[C:6]([I:20])=[C:5]([NH:4][C:2](=[O:3])[CH3:1])[C:10]([I:11])=[C:9]([NH:12][C:13](=[O:14])[CH3:15])[C:8]=1[I:16])[CH3:23] |f:0.1|

Inputs

Step One
Name
sodium diatrizoate
Quantity
63.6 g
Type
reactant
Smiles
CC(=O)NC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+]
Name
Quantity
14.7 g
Type
reactant
Smiles
C(C)OC(CCl)=O
Name
Quantity
175 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 6 hr
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered while hot and the filtrate
ADDITION
Type
ADDITION
Details
diluted to 500 ml with water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected solid washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in 350 ml hot DMF
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
added to an equal volume of water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solid dried at 100° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC(C1=C(C(=C(C(=C1I)NC(C)=O)I)NC(C)=O)I)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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